molecular formula C12H14N2OS B2643072 N-(cyanomethyl)-N-methyl-2-[(2-methylphenyl)sulfanyl]acetamide CAS No. 1797853-75-8

N-(cyanomethyl)-N-methyl-2-[(2-methylphenyl)sulfanyl]acetamide

Cat. No.: B2643072
CAS No.: 1797853-75-8
M. Wt: 234.32
InChI Key: GFSMRLYQVRLWKL-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-N-methyl-2-[(2-methylphenyl)sulfanyl]acetamide is a chemical compound that belongs to the class of cyanoacetamides. These compounds are known for their diverse applications in organic synthesis, particularly in the formation of heterocyclic compounds. The presence of both cyano and acetamide functional groups in the molecule makes it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyanomethyl)-N-methyl-2-[(2-methylphenyl)sulfanyl]acetamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature, which affords the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

In industrial settings, the production of cyanoacetamides can be scaled up using similar reaction conditions but with optimized parameters to ensure higher yields and purity. The solvent-free reaction of aryl amines with ethyl cyanoacetate is one of the widely used methods due to its efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

N-(cyanomethyl)-N-methyl-2-[(2-methylphenyl)sulfanyl]acetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include alkyl cyanoacetates, aldehydes, ketones, and various amines. Reaction conditions typically involve moderate temperatures and the use of catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions are often heterocyclic compounds, which have significant applications in medicinal chemistry and materials science .

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-N-methyl-2-[(2-methylphenyl)sulfanyl]acetamide involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The cyano group can act as an electrophile, while the acetamide group can participate in nucleophilic reactions. These properties enable the compound to interact with different molecular targets and pathways, leading to the formation of complex molecules .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

N-(cyanomethyl)-N-methyl-2-[(2-methylphenyl)sulfanyl]acetamide is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other cyanoacetamides. This uniqueness makes it valuable in the synthesis of specialized heterocyclic compounds and in applications requiring specific chemical functionalities .

Properties

IUPAC Name

N-(cyanomethyl)-N-methyl-2-(2-methylphenyl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2OS/c1-10-5-3-4-6-11(10)16-9-12(15)14(2)8-7-13/h3-6H,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFSMRLYQVRLWKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1SCC(=O)N(C)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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